molecular formula C22H26N2O4 B14918060 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione

Cat. No.: B14918060
M. Wt: 382.5 g/mol
InChI Key: FGUJDNFSIPJKEQ-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione is a complex organic compound with a molecular formula of C30H38N4O8. This compound is characterized by its unique structure, which includes a piperazine ring substituted with both 3,4-dimethoxyphenyl and 2-phenylethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxyphenethylamine with 2-phenylethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized to form the piperazine ring, followed by oxidation to introduce the dione functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2,6-dimethylphenyl)piperazine

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenylethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione

InChI

InChI=1S/C22H26N2O4/c1-27-19-9-8-18(14-20(19)28-2)11-13-24-21(25)15-23(16-22(24)26)12-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

FGUJDNFSIPJKEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CN(CC2=O)CCC3=CC=CC=C3)OC

Origin of Product

United States

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